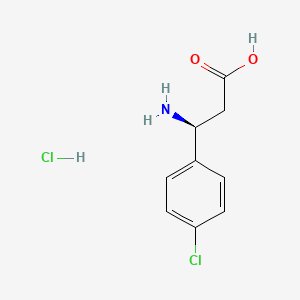(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
CAS No.: 930769-55-4
Cat. No.: VC8153350
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 930769-55-4 |
|---|---|
| Molecular Formula | C9H11Cl2NO2 |
| Molecular Weight | 236.09 g/mol |
| IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
| Standard InChI Key | OWLYBHXRFBLXNQ-QRPNPIFTSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H](CC(=O)O)N)Cl.Cl |
| SMILES | C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecule consists of a propanoic acid backbone with an amino group and a 4-chlorophenyl group attached to the β-carbon. The hydrochloride salt introduces a chloride counterion, altering solubility and ionic interactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Free Acid) | C₉H₁₀ClNO₂ | |
| Molecular Formula (Hydrochloride) | C₉H₁₁Cl₂NO₂ | |
| Molecular Weight (Free Acid) | 199.63 g/mol | |
| Molecular Weight (Hydrochloride) | 236.09 g/mol | |
| SMILES (Free Acid) | C1=CC(=CC=C1C@HN)Cl | |
| InChI (Free Acid) | InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
The S-configuration is critical for biological activity and stereochemical control in synthesis.
Physical and Chemical Properties
-
Solubility: High in polar solvents (e.g., methanol, ethanol); improved in hydrochloride form
-
Storage: Room temperature (free acid) or inert atmosphere (hydrochloride)
Synthetic Routes
Racemic Synthesis
A common method involves condensation of 4-chlorobenzaldehyde with malonic acid under reflux with ammonium acetate, yielding the racemic β-amino acid. This method achieves ~65% yield .
Procedure:
-
React 4-chlorobenzaldehyde (40.0 mmol) with malonic acid (40.2 mmol) and ammonium acetate (40.2 mmol) in ethanol.
-
Reflux for 8 hours.
-
Filter and wash with cold ethanol.
-
Isolate as a colorless solid.
Enantiopure Synthesis
For the S-enantiomer, asymmetric catalysis or chiral auxiliary methods are employed. For example:
-
Schiff base formation: React 4-chlorobenzaldehyde with glycine derivatives.
-
Reduction: Use sodium borohydride or catalytic hydrogenation to yield the β-amino acid.
-
Salt formation: Treat with HCl gas to obtain the hydrochloride salt .
Industrial Optimization:
-
Controlled temperature (−40°C to −35°C) and pH during coupling reactions.
-
Use of catalysts (e.g., isobutyl chloroformate) to enhance yield .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a building block for:
-
Enzyme inhibitors: Targets glutamate receptors (e.g., NMDA, AMPA) in neurological disorders .
-
Anticancer agents: Derivatives show antiproliferative activity (IC₅₀ = 0.12–0.69 μM against HCT-116 cells).
-
Peptide mimetics: Used in solid-phase peptide synthesis (SPPS) with Fmoc/Boc protection .
Biochemical Studies
-
Neurotransmitter modulation: Mimics β-tyrosine, interacting with ionotropic glutamate receptors .
-
HSP90/TRAP1 inhibitors: Specific derivatives disrupt heat shock protein pathways in cancer models.
Analytical Characterization
Spectroscopic Methods
Chromatographic Data
Comparison with Structural Analogues
Electronic and Steric Effects
Synthetic Utility
| Derivative | Application | Advantage | Source |
|---|---|---|---|
| Fmoc-protected | SPPS for peptide synthesis | Improved solubility and coupling efficiency | |
| Boc-protected | Michael addition reactions | Stereochemical control |
Case Studies and Research Highlights
Anticancer Activity
Derivatives of (S)-3-amino-3-(4-chlorophenyl)propanoic acid demonstrate potent antiproliferative effects:
| Compound | Cell Line | IC₅₀ (μM) | Target Pathway | Source |
|---|---|---|---|---|
| 7a | HCT-116 | 0.69 | TRAP1-mediated signaling | |
| 7g | HCT-116 | 0.12 | HSP90 inhibition |
Neuroprotective Effects
Preclinical studies show neuroprotective outcomes in models of neurodegeneration, attributed to glutamatergic modulation .
| Supplier | Form | Purity | Price (1g) | Source |
|---|---|---|---|---|
| TCI America | Free acid | >97.0% | ₹15,000.00 | |
| GlpBio | Hydrochloride salt | >97.0% | N/A (custom) | |
| BLD Pharmatech | Hydrochloride salt | N/A | N/A |
Future Directions
-
Targeted Drug Delivery: Exploiting BBB permeability for CNS disorders.
-
Green Chemistry: Optimizing catalytic methods to reduce waste.
-
Material Science: Incorporating into polymers for enhanced mechanical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume